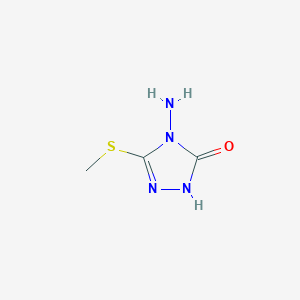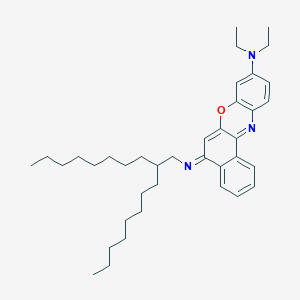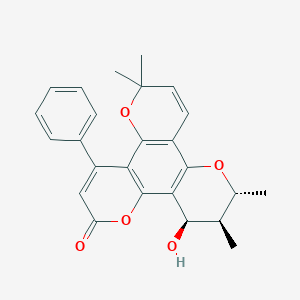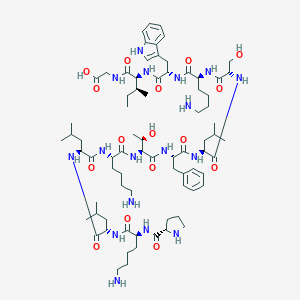
4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one, commonly known as AMT, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. AMT is a derivative of the triazole family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of AMT is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. AMT has been found to inhibit the activity of enzymes involved in the biosynthesis of purine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
AMT has been found to have various biochemical and physiological effects, including the inhibition of fungal growth, the inhibition of cancer cell growth, and the inhibition of corrosion. AMT has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
AMT has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability. However, the limitations of AMT include its limited availability, high cost, and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for AMT research, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its potential use in the development of new materials. Additionally, further studies are needed to fully understand the mechanism of action of AMT and its potential side effects.
In conclusion, AMT is a unique compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of AMT in various scientific research applications.
Synthesemethoden
AMT can be synthesized using various methods, including the reaction of 4-amino-3-(methylthio)-1,2,4-triazole with ethyl chloroformate, and the reaction of 4-amino-3-(methylthio)-1H-1,2,4-triazole with acetic anhydride. The yield of AMT synthesis can be improved by using different reaction conditions, such as changing the reaction temperature, reaction time, and catalysts.
Wissenschaftliche Forschungsanwendungen
AMT has been studied for its potential use in various scientific research applications, including as an antifungal agent, as a corrosion inhibitor, and as a catalyst for organic reactions. AMT has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
128075-40-1 |
|---|---|
Produktname |
4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one |
Molekularformel |
C3H6N4OS |
Molekulargewicht |
146.17 g/mol |
IUPAC-Name |
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4OS/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) |
InChI-Schlüssel |
NLZRYYGFPLLKRG-UHFFFAOYSA-N |
SMILES |
CSC1=NNC(=O)N1N |
Kanonische SMILES |
CSC1=NNC(=O)N1N |
Synonyme |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(methylthio)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)









![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)